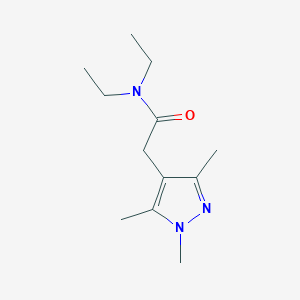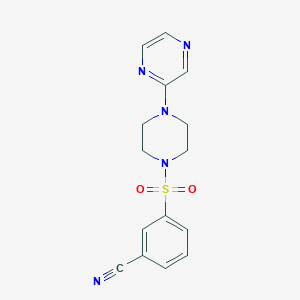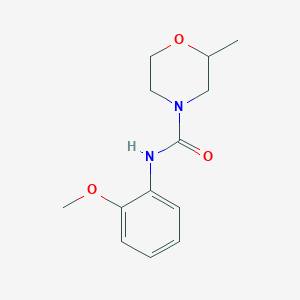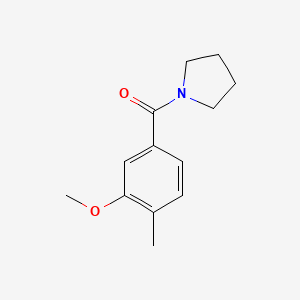![molecular formula C16H17NO3 B7516421 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide](/img/structure/B7516421.png)
2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide, also known as DMPO, is a chemical compound that has been widely used in scientific research. This compound has a unique structure that makes it useful in various applications, including drug development, biochemical studies, and physiological research.
Wirkmechanismus
The mechanism of action of 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide involves its ability to scavenge free radicals and trap them as stable adducts. 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide reacts with free radicals to form stable nitroxide adducts, which can be detected using EPR spectroscopy. 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide can also inhibit lipid peroxidation and protect cells from oxidative stress.
Biochemical and Physiological Effects:
2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to protect cells from oxidative stress and inhibit lipid peroxidation. 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide has been shown to have anti-cancer effects and can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide is also relatively inexpensive compared to other spin traps. However, 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide has some limitations for lab experiments. It has a relatively short half-life and can be toxic at high concentrations. Additionally, 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide can interfere with some assays and can cause false-positive results.
Zukünftige Richtungen
There are several future directions for research on 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide. One area of research is the development of new 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide derivatives with improved properties. Another area of research is the use of 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide in combination with other compounds to enhance its efficacy. Additionally, 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide can be used in various disease models to study its therapeutic potential. Finally, 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide can be used in clinical trials to study its safety and efficacy in humans.
Conclusion:
2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide is a unique compound that has been widely used in scientific research. This compound has a wide range of applications, including drug development, biochemical studies, and physiological research. 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide has a unique mechanism of action and has been shown to have various biochemical and physiological effects. While 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide has some limitations for lab experiments, it has several advantages and has potential for future research.
Synthesemethoden
2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide can be synthesized using a multistep process involving the reaction of different chemicals. The first step involves the reaction of 2-methylbenzaldehyde with 2,4-pentanedione to form 2,4-dimethyl-6-hydroxybenzaldehyde. The second step involves the reaction of the 2,4-dimethyl-6-hydroxybenzaldehyde with methylamine to form 2,4-dimethyl-N-(2-methylphenyl)methylideneamine. The final step involves the reaction of the 2,4-dimethyl-N-(2-methylphenyl)methylideneamine with ethyl acetoacetate to form 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide has been widely used in scientific research due to its unique structure and properties. This compound has been used in drug development, biochemical studies, and physiological research. 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide has been used as a free radical scavenger in various in vitro and in vivo studies. It has also been used as a spin trap in electron paramagnetic resonance (EPR) spectroscopy to study the mechanism of radical reactions. Additionally, 2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide has been used as a fluorescent probe to study the redox state of cells.
Eigenschaften
IUPAC Name |
2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10-6-4-5-7-13(10)9-17-16(19)15-11(2)8-14(18)20-12(15)3/h4-8H,9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHUNTPTNFRTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=C(OC(=O)C=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-1-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7516359.png)
![2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516367.png)
![2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516372.png)


![4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516394.png)

![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516415.png)


![N-ethoxy-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7516436.png)

